molecular formula C17H15N3O B5831076 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol

2-(4-anilino-6-methyl-2-pyrimidinyl)phenol

Cat. No. B5831076
M. Wt: 277.32 g/mol
InChI Key: HPGRFECGZABYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, also known as AMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes, including cell signaling, proliferation, and apoptosis.

Scientific Research Applications

2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been extensively used in scientific research to study various cellular processes. It is a potent inhibitor of protein kinase, which makes it an important tool for studying cell signaling pathways. It has also been used to study the role of protein kinase in cancer, inflammation, and other diseases.

Mechanism of Action

2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a potent inhibitor of protein kinase, which is an enzyme that plays a critical role in various cellular processes such as cell signaling, proliferation, and apoptosis. By inhibiting protein kinase, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. It can also modulate the immune response by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has several advantages for lab experiments. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also some limitations to using 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective against all types of protein kinase, which can limit its applicability in certain research areas.

Future Directions

There are several future directions for research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol. One area of interest is the development of more potent and selective inhibitors of protein kinase. Another area of interest is the use of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in combination with other drugs to enhance its therapeutic effects. Additionally, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could be used to study the role of protein kinase in various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could provide valuable insights into the underlying mechanisms of various diseases and lead to the development of new therapies.

Synthesis Methods

The synthesis of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol involves the reaction of 4-chloro-2-methylphenol with aniline and 2-amino-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, which can be purified using various techniques such as column chromatography.

properties

IUPAC Name

2-(4-anilino-6-methylpyrimidin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-11-16(19-13-7-3-2-4-8-13)20-17(18-12)14-9-5-6-10-15(14)21/h2-11,21H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGRFECGZABYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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